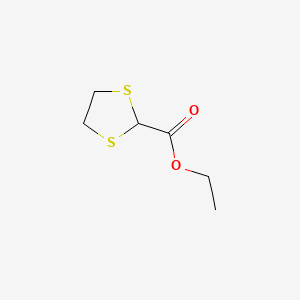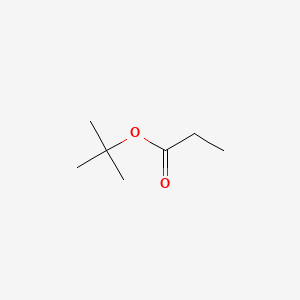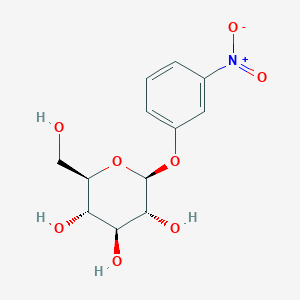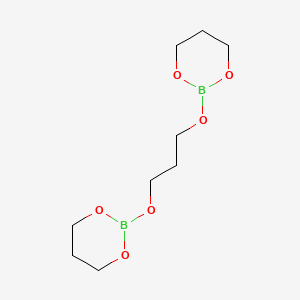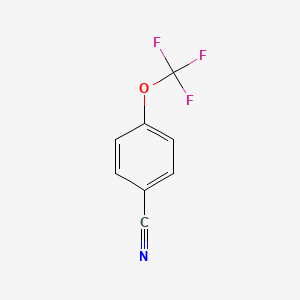
4-(Trifluoromethoxy)benzonitrile
描述
4-(Trifluoromethyl)benzonitrile is a chemical compound with potential applications in various fields, including the development of lithium-ion batteries and pharmaceuticals. It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety. This compound has been studied for its role as an electrolyte additive in high voltage lithium-ion batteries, where it has shown to improve the cyclic stability of the LiNi 0.5 Mn 1.5 O4 cathode . Additionally, derivatives of this compound have been synthesized as androgen receptor antagonists, indicating its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzonitrile derivatives has been reported in the literature. For instance, a series of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles were synthesized and evaluated as androgen receptor antagonists . Another synthesis route involves the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile has been characterized at low temperatures, revealing that molecules are linked together through hydrogen bonds into a dense two-dimensional network. The presence of electronegative groups on the aromatic ring causes a slight deformation .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted benzonitriles has been explored in various chemical reactions. For example, the [3+2] cycloaddition reactions of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene have been investigated, demonstrating that the trifluoromethyl group can significantly reduce the activation energy and increase the yield of the reaction .
Physical and Chemical Properties Analysis
The physical properties of 4-(Trifluoromethyl)benzonitrile derivatives, such as smectic properties, have been studied. Some homologs exhibit notable smectic A and B phases, with the molecular arrangements influenced by fluorophilic and polar interactions . The compound's role as an electrolyte additive in lithium-ion batteries suggests that it has lower oxidative stability than other components in the electrolyte, which is advantageous for forming a protective film on the cathode .
安全和危害
4-(Trifluoromethoxy)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and avoid ingestion and inhalation .
作用机制
Target of Action
It is known to be a key intermediate in the synthesis of fluvoxamine , a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Therefore, it can be inferred that the compound may indirectly influence the serotonin system.
Mode of Action
It is known to participate in nickel-catalyzed arylcyanation reactions . In the context of fluvoxamine synthesis, it may contribute to the formation of the drug’s trifluoromethylphenyl moiety, which is crucial for its SSRI activity.
属性
IUPAC Name |
4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIXOMWXCHJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073163 | |
| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzonitrile | |
CAS RN |
332-25-2 | |
| Record name | 4-(Trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Trifluoromethoxy)benzonitrile enable the generation of fluorophosgene in this research?
A1: The research demonstrates that 4-(Trifluoromethoxy)benzonitrile acts as a precursor to fluorophosgene under specific conditions. [] When exposed to visible light in the presence of an organic photosensitizer, it undergoes a single-electron reduction. This reduction triggers the fragmentation of 4-(Trifluoromethoxy)benzonitrile, releasing both fluorophosgene and benzonitrile as products. [] This in situ generation of fluorophosgene is then leveraged for further synthetic applications. []
Q2: What is the significance of generating fluorophosgene in this manner, and how was it used in the study?
A2: Traditionally, using fluorophosgene directly can be challenging due to its high reactivity and toxicity. This research presents a novel, photocatalytic approach to generate fluorophosgene in situ. [] By generating it directly within the reaction mixture from a more stable precursor like 4-(Trifluoromethoxy)benzonitrile, the researchers could control its reactivity and utilize it effectively. [] The study successfully demonstrated the application of this generated fluorophosgene in synthesizing carbonates, carbamates, and urea derivatives via intramolecular cyclization reactions. [] This method offers a potentially safer and more controlled alternative for incorporating fluorophosgene in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

